An In-depth Technical Guide to Fmoc-His(Boc)-OH: Chemical Structure, Synthesis, and Application
An In-depth Technical Guide to Fmoc-His(Boc)-OH: Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine (Fmoc-His(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical structure, properties, a detailed synthesis protocol, and its application in peptide chemistry, with a focus on minimizing racemization.
Chemical Structure and Properties
Fmoc-His(Boc)-OH is a derivative of the amino acid L-histidine, where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the imidazole side chain's τ-nitrogen is protected by an acid-labile tert-butoxycarbonyl (Boc) group.[1] This dual protection strategy is pivotal for its utility in modern peptide synthesis.
The chemical structure is as follows:
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid [2]
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-His(Boc)-OH is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 81379-52-4 | [3][4] |
| Molecular Formula | C₂₆H₂₇N₃O₆ | |
| Molecular Weight | 477.51 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity (HPLC) | ≥98% (typical), ≥99.0% (high purity grades) | |
| Enantiomeric Purity | ≥99.8% | |
| Solubility | Soluble in DMF, DMSO, NMP | |
| Storage | Store tightly sealed in a cool, dry, well-ventilated place, protected from moisture and light. Recommended storage at 2-8°C. |
Advantages in Peptide Synthesis
The primary advantage of using Fmoc-His(Boc)-OH in Fmoc-based SPPS is the significant reduction of histidine epimerization (racemization) during peptide coupling reactions. Histidine is particularly susceptible to racemization due to the basicity of the imidazole side chain. The Boc group on the imidazole nitrogen mitigates this side reaction, even at elevated coupling temperatures, leading to higher purity of the final peptide product.
Synthesis of Fmoc-His(Boc)-OH
The synthesis of Fmoc-His(Boc)-OH is a multi-step process that involves the sequential protection of the imidazole side chain and the α-amino group of L-histidine.
Synthesis Pathway
The logical workflow for the synthesis of Fmoc-His(Boc)-OH is depicted below.
Caption: Synthesis pathway of Fmoc-His(Boc)-OH from L-Histidine.
Experimental Protocol
This section provides a detailed methodology for the synthesis of Fmoc-His(Boc)-OH.
Step 1: Synthesis of Nτ-(tert-butoxycarbonyl)-L-histidine (Boc-His-OH)
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Dissolution: Dissolve L-histidine in a suitable solvent system, such as a mixture of dioxane and water.
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Basification: Add a base, for example, sodium bicarbonate or sodium hydroxide, to the solution to deprotonate the amino group and facilitate the reaction. The pH should be maintained in the basic range.
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Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
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Workup: After the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC), the mixture is acidified to a pH of approximately 3-4 using a mild acid such as citric acid.
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Extraction: The product is then extracted with an organic solvent, for instance, ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
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Isolation: The solvent is removed under reduced pressure to yield the crude Boc-His-OH, which can be used in the next step with or without further purification.
Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine (Fmoc-His(Boc)-OH)
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Dissolution: Dissolve the Boc-His-OH intermediate in an aqueous solution of a base like sodium bicarbonate or in an organic solvent such as acetonitrile.
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Fmoc Protection: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the solution. The reaction is stirred at room temperature until completion, which can be monitored by TLC.
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Workup: The reaction mixture is then diluted with water and washed with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.
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Acidification and Precipitation: The aqueous layer is acidified with a suitable acid (e.g., cold dilute hydrochloric acid) to a pH of around 2-3, leading to the precipitation of the desired product.
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Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-His(Boc)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-His(Boc)-OH is a valuable reagent for the incorporation of histidine residues in peptides synthesized via the Fmoc/tBu strategy.
SPPS Workflow
The general workflow for incorporating Fmoc-His(Boc)-OH into a growing peptide chain on a solid support is illustrated below.
Caption: General workflow for the incorporation of Fmoc-His(Boc)-OH in SPPS.
Experimental Protocol for SPPS Coupling
The following is a generalized protocol for the coupling of Fmoc-His(Boc)-OH during Fmoc-based SPPS.
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Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treatment with a solution of 20% piperidine in DMF.
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Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
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Coupling: A solution of Fmoc-His(Boc)-OH, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The coupling reaction is allowed to proceed for a specified time, which can be monitored for completion using a ninhydrin test.
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Washing: After the coupling is complete, the resin is washed with DMF to remove excess reagents and byproducts.
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Chain Elongation: The deprotection and coupling steps are repeated for the subsequent amino acids in the peptide sequence.
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Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on histidine) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Conclusion
Fmoc-His(Boc)-OH is an indispensable reagent for the synthesis of high-purity histidine-containing peptides. Its unique dual-protection scheme effectively suppresses racemization, a common challenge associated with this proteogenic amino acid. The detailed synthetic and application protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, enabling the reliable and efficient production of complex peptide molecules.
